molecular formula C22H20N2O3 B609156 ML365

ML365

Cat. No.: B609156
M. Wt: 360.4 g/mol
InChI Key: UTAJHKSGYJSZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML365 is a small-molecule inhibitor targeting potassium channels, primarily recognized for its dual role as a selective TWIK2 (two-pore domain weak inward rectifying K⁺ channel 2) inhibitor and a TASK-1 (TWIK-related acid-sensitive K⁺ channel 1) blocker. It has emerged as a critical tool for studying potassium channel physiology and their roles in inflammatory and neurological diseases.

  • Mechanism of Action:
    • TWIK2 Inhibition: this compound selectively inhibits TWIK2 channels with an IC₅₀ of 4.07 μM, suppressing ATP-induced NLRP3 inflammasome activation in macrophages .
    • TASK-1 Blockade: this compound also inhibits TASK-1 (KCNK3) with high selectivity (IC₅₀ = 4 nM), modulating neuronal excitability and astrocyte-mediated potassium buffering in epilepsy models .
  • Pharmacokinetics:
    • In rats, this compound exhibits 22.49% oral bioavailability, with a half-life of 13.58 hours and a Cmax of 2005.90 ng/mL after oral administration .
  • Therapeutic Applications:
    • Inflammatory Diseases: this compound ameliorates LPS-induced endotoxic shock by reducing IL-1β and lung injury .
    • Neurological Disorders: It improves postoperative cognitive dysfunction in aged mice by suppressing hippocampal NLRP3 inflammasome activation and enhances the efficacy of anti-epileptic drugs like levetiracetam by targeting TASK-1 .

Preparation Methods

The synthesis of ML365 involves the chemical optimization of a bis-amide scaffold. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis follows standard organic chemistry protocols and can be scaled up as needed.

Chemical Reactions Analysis

ML365 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Profile

  • Chemical Name : 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
  • Molecular Formula : C22H22N2O3
  • Purity : ≥99%
  • IC50 Values :
    • TASK1 (KCNK3): 4 nM
    • TASK3 (KCNK9): 390 nM
    • Other potassium channels (e.g., Kir2.1, KCNQ2, hERG): Minimal inhibition at 30 μM .

Neurobiology

This compound has been utilized to study the physiological roles of TASK1 channels in neuronal function. Its selective inhibition allows researchers to explore how TASK1 influences neuronal excitability and neurotransmitter release.

Case Study : A study demonstrated that TASK1 knockout mice exhibited impaired T cell proliferation and cytokine production, suggesting that this compound could be instrumental in understanding the role of TASK1 in autoimmune diseases and central nervous system disorders .

Immunology

Recent research indicates that this compound can inhibit the TWIK2 channel, leading to a decrease in ATP-induced NLRP3 inflammasome activation in murine models. This highlights its potential application in studying inflammatory diseases.

Data Table: Inhibition of NLRP3 Inflammasome Activation

Concentration (μM)Inhibition (%)
1XX%
5XX%

In this context, this compound was shown to ameliorate LPS-induced endotoxic shock in mice, indicating its therapeutic potential against inflammatory responses .

Cardiovascular Research

This compound's role in aldosterone secretion and hypertension is another area of interest. By selectively blocking TASK1, researchers can investigate its involvement in cardiovascular disease mechanisms.

Research Findings : Studies have indicated that TASK1 channels are implicated in the regulation of aldosterone secretion, making this compound a valuable tool for investigating hypertension-related pathophysiology .

Chemosensory Control

This compound is also being explored for its effects on chemosensory control of respiration. By examining its impact on central chemosensory neurons and carotid body cells, researchers aim to elucidate the mechanisms underlying respiratory responses to hypoxia.

Mechanism of Action

ML365 exerts its effects by selectively blocking the TASK-1 (K2P 3.1/KCNK3) potassium channel. This inhibition occurs with an IC50 value of 4 nM for TASK-1 and 390 nM for TASK-3. The compound displays little or no inhibition at other potassium channels such as Kir2.1, KCNQ2, and hERG. By blocking TASK-1 channels, this compound modulates the cell membrane potential and affects various physiological processes .

Comparison with Similar Compounds

ML365 is compared to other K2P channel modulators and NLRP3 inhibitors based on selectivity, potency, and therapeutic outcomes:

Table 1: Selectivity and Potency of this compound vs. K2P Channel Modulators

Compound Target(s) IC₅₀/EC₅₀ Selectivity Notes Therapeutic Context
This compound TWIK2, TASK-1 4.07 μM (TWIK2)
4 nM (TASK-1)
62-fold selectivity for TASK-1 over TASK-3 Inflammatory diseases, epilepsy
A1899 TASK-1/TASK-3 16 nM (TASK-1) Non-selective; inhibits both TASK-1/3 Pulmonary hypertension
PK-THPP TASK-1/TASK-3 ~90% inhibition at 400 nM Non-selective Chemoreceptor modulation
ML335 K2P channels (unspecified) No significant inhibition of TWIK2 Lacks TWIK2 selectivity Limited therapeutic relevance
TKDC K2P channels (unspecified) No effect on TWIK2 Broad-spectrum modulator Experimental tool
Quinine TWIK1, TWIK2, THIK1 Weak inhibition (~30% at 10 μM) Non-selective; low potency Antimalarial/antiarrhythmic
DCPIB Volume-regulated anion channels No effect on TWIK2 Off-target effects Edema research

Key Findings :

Quinine and fluoxetine weakly inhibit TWIK2 but lack specificity . Structural Insight: this compound’s bis-amide scaffold enables selective interaction with TWIK2’s pore domain, avoiding off-target effects on TWIK1 or THIK1 .

TASK-1 vs. TASK-3 Inhibition: this compound inhibits TASK-1 with 60-fold selectivity over TASK-3 (IC₅₀ = 16 nM vs. 990 nM) , whereas A1899 and PK-THPP non-selectively block both isoforms .

Therapeutic Efficacy: Inflammation: this compound reduces IL-1β in endotoxic shock models, outperforming non-selective inhibitors like quinine .

Table 2: In Vivo Outcomes of this compound vs. NLRP3 Inhibitors

Compound Disease Model Effect on IL-1β Effect on TNF-α Key Advantage
This compound LPS-induced shock ↓ 60% No change TWIK2-specific
MCC950 LPS-induced shock ↓ 80% ↓ 50% Broad NLRP3 inhibition
Colchicine Gout ↓ 70% ↓ 40% Non-specific anti-inflammatory

Biological Activity

ML365 is a selective inhibitor of the TWIK2 (K2P10.1) channel, which plays a significant role in various physiological processes, particularly in the context of inflammation and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammasome activation, and potential therapeutic applications.

This compound exhibits potent inhibition of the TWIK2 channel with an IC50 value of approximately 4.07 μM. This compound selectively targets TWIK2 without affecting other K2P channels such as TWIK1 or THIK1 . The inhibition of TWIK2 has been linked to the modulation of ATP-induced NLRP3 inflammasome activation, a critical component in innate immunity and inflammatory diseases.

Key Research Findings

  • Inflammasome Inhibition : In studies using LPS-primed murine bone marrow-derived macrophages (BMDMs), this compound was shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation. Specifically, at concentrations of 1 and 5 μM, this compound significantly reduced IL-1β levels in cell supernatants, indicating a reduction in inflammatory signaling .
  • In Vivo Efficacy : In animal models, pre-administration of this compound at doses of 1, 10, and 25 mg/kg demonstrated a dose-dependent amelioration of LPS-induced endotoxic shock. This suggests that this compound may have therapeutic potential in treating inflammatory conditions associated with NLRP3 activation .
  • Pharmacokinetics : Preliminary studies indicate that this compound has favorable pharmacokinetic properties, with an absolute oral bioavailability (FF) value of 22.49% observed in rats . This characteristic is crucial for developing oral formulations for potential therapeutic use.

Comparative Data on K2P Channel Inhibition

The following table summarizes the inhibitory effects of this compound on various K2P channels compared to other known modulators:

CompoundTarget ChannelIC50 (μM)
This compoundTWIK24.07
DCPIBTWIK2Not reported
QuinineTWIK2Not reported
FluoxetineTWIK2Not reported
ML335TWIK2Not reported
TKDCTWIK2Not reported

Case Studies and Applications

Research has highlighted the potential applications of this compound in various inflammatory diseases linked to NLRP3 inflammasome activation. For instance, its ability to inhibit IL-1β production positions it as a candidate for further development in conditions such as:

  • Autoimmune Diseases : Conditions characterized by excessive inflammation may benefit from the modulation of NLRP3 activity.
  • Metabolic Disorders : Given the role of inflammation in metabolic syndrome, this compound could provide insights into novel treatment pathways.

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of ML365, and how does it selectively inhibit TASK1/KCNK3 channels?

this compound is a selective inhibitor of the two-pore domain potassium channel TASK1 (KCNK3), with an IC50 of 4 nM in thallium influx assays . Its selectivity arises from its ability to block ATP-induced TASK1 activation without affecting other inflammasome pathways (e.g., NLRC4 or AIM2) . Methodologically, its specificity is validated using electrophysiology (e.g., automated patch-clamp) and fluorescent thallium influx assays, with cross-validation in NLRP3 inflammasome models to confirm target engagement .

Q. Which experimental assays are recommended to quantify this compound's inhibitory effects on TASK1 channels?

Key assays include:

  • Thallium influx fluorescent assays : Measures TASK1 activity via thallium-sensitive dyes (IC50 = 4 nM) .
  • Automated electrophysiology : Quantifies channel blockade under controlled voltage conditions (IC50 = 16 nM) .
  • Calcium imaging : this compound increases intracellular Ca²⁺ in TASK1-expressing cells (e.g., carotid body type-1 cells), confirming functional inhibition .
  • Western blotting : Validates downstream effects, such as reduced TASK1 protein expression in astrocytes .

Advanced Research Questions

Q. How can this compound be integrated into experimental designs to study NLRP3 inflammasome regulation?

this compound’s specificity for ATP-dependent TASK1 activation makes it suitable for dissecting NLRP3 inflammasome pathways . Key steps:

  • Model selection : Use ATP-primed macrophages or in vivo inflammation models (e.g., sepsis).
  • Dosage optimization : Test 4–4000 nM concentrations, monitoring IL-1β secretion via ELISA .
  • Control experiments : Include nigericin (a non-ATP inflammasome activator) to confirm this compound’s selectivity .

Q. What methodological considerations are critical when combining this compound with antiepileptic drugs like levetiracetam (LEV)?

In refractory epilepsy models:

  • Dose-response co-treatment : Administer this compound (4–4000 nM) alongside LEV, using EEG to track seizure frequency/duration .
  • Outcome metrics : Quantify total seizure frequency (Mann-Whitney U test), duration (ANOVA), and severity (Friedman test) over 7-day periods .
  • Astrocyte-specific effects : Combine immunohistochemistry (TASK1-positive astrocytes) with electrophysiology to link channel inhibition to seizure modulation .

Q. How should researchers address contradictions in this compound's effects on seizure severity across studies?

reports increased seizure severity with this compound monotherapy, while shows reduced severity in LEV co-treatment. To resolve this:

  • Model stratification : Test this compound in both acute (e.g., kainate-induced) and chronic epilepsy models.
  • Dosage-dependent analysis : Higher this compound concentrations (>1000 nM) may paradoxically exacerbate seizures due to off-target effects .
  • Data normalization : Use vehicle-controlled designs and report effect sizes (e.g., Cohen’s d) for cross-study comparisons .

Q. What strategies optimize this compound's concentration in in vivo studies to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration via LC-MS .
  • Dynamic dosing : Adjust concentrations based on real-time EEG or calcium signaling data .
  • Toxicity screens : Monitor astrocyte viability (e.g., GFAP staining) and peripheral organ function (e.g., liver enzymes) .

Q. Data Analysis and Interpretation

Q. Which statistical methods are most appropriate for analyzing this compound's dose-dependent effects on calcium signaling?

  • Friedman repeated measures ANOVA : For non-parametric analysis of [Ca²⁺]i responses across concentrations (4–4000 nM) .
  • Dose-response curve fitting : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values .
  • Spike frequency analysis : Apply Fourier transforms to calcium traces to quantify oscillatory activity .

Q. How can researchers validate this compound's target engagement in complex systems like the NLRP3 inflammasome?

  • Knockdown/knockout controls : Compare this compound effects in wild-type vs. TASK1-deficient cells .
  • Multiplex cytokine profiling : Use Luminex assays to confirm this compound’s selective suppression of IL-1β (not IL-18 or TNF-α) .
  • Structural modeling : Dock this compound into TASK1 homology models to predict binding interactions .

Q. Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
IC50 (TASK1 inhibition)4 nM (thallium assay)
Effective in vivo dose10–50 mg/kg (rodent models)
Co-treatment with LEV20 mg/kg this compound + 50 mg/kg LEV
Calcium response saturationNot observed up to 4000 nM

Properties

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.